Lixivaptan is a synthetic, non-peptide, orally active antagonist of the vasopressin V2 receptor (V2R). [, ] It belongs to a class of drugs known as "vaptans," which are designed to selectively block the effects of the antidiuretic hormone arginine vasopressin (AVP). [, ] Lixivaptan exhibits high selectivity for V2R over other vasopressin receptor subtypes, such as V1a and V1b. [, ]
In scientific research, lixivaptan serves as a valuable tool to investigate the role of AVP signaling pathways in various physiological and pathological processes. [, ] Specifically, lixivaptan enables researchers to study the consequences of blocking V2R-mediated water reabsorption in the kidneys, a process crucial for maintaining fluid balance. [, ]
Beyond its synthesis, lixivaptan's chemical reactivity has been explored in the context of developing photoswitchable ligands. [] By incorporating an azobenzene moiety into the lixivaptan structure, researchers created a photoswitchable derivative called azobenzene lixivaptan derivative (aLP). []
This modification allows for optical control of the lixivaptan derivative's configuration and, consequently, its binding affinity to the V2R. [] Irradiation with specific wavelengths of light triggers isomerization between the cis and trans configurations of the azobenzene moiety, leading to changes in the ligand's V2R binding kinetics and pharmacological activity. []
Lixivaptan exerts its pharmacological effects by competitively antagonizing the V2R in the collecting ducts of the kidneys. [, ] Under normal physiological conditions, AVP binds to V2R, leading to the activation of intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). []
This cascade of events promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, facilitating water reabsorption from urine back into the bloodstream. []
By blocking V2R, lixivaptan prevents AVP from binding and activating the receptor, thereby inhibiting the downstream signaling cascade and AQP2 insertion. [] Consequently, water reabsorption is reduced, leading to increased urine volume and decreased urine osmolality, a process known as aquaresis. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6